molecular formula C22H20N6O2 B2692978 3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-99-3

3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2692978
CAS No.: 872590-99-3
M. Wt: 400.442
InChI Key: CXZVQIILXLFELI-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the 3-methylphenyl and tetrahydroquinolinyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the triazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • N-(4-methylphenyl)-2-{5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties. Its combination of the triazolopyrimidine core with the 3-methylphenyl and tetrahydroquinolinyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-15-6-4-9-17(12-15)28-21-20(24-25-28)22(30)26(14-23-21)13-19(29)27-11-5-8-16-7-2-3-10-18(16)27/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZVQIILXLFELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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